molecular formula C25H36O2 B14178848 Microcarbonin A CAS No. 925236-23-3

Microcarbonin A

Cat. No.: B14178848
CAS No.: 925236-23-3
M. Wt: 368.6 g/mol
InChI Key: SIKKSDHUYNQRBH-UHFFFAOYSA-N
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Description

Microcarbonin A (compound 69) is a bioactive diaryl alkane (DAR) metabolite first isolated in 2006 from Microcystis sp. strain MB-K in Lake Kinneret, Israel . Structurally, it features a rare 1-aryl-1,3-diyne moiety in its 5-alkyl substituent and a fully aliphatic 2-alkyl chain, distinguishing it from other cyanobacterial DARs . Its discovery emerged from bioassay-guided isolation targeting allelopathic agents; crude fractions of this compound demonstrated potent inhibition of photosynthesis in the dinoflagellate Peridinium gatunense by abolishing internal carbonic anhydrase activity . Notably, purification led to reduced activity, attributed to synergistic interactions with co-occurring fatty acids in partially purified fractions .

This compound is hypothesized to originate from a biosynthetic gene cluster (BGC) in Microcystis aeruginosa PCC 9808, involving a DevBCA transporter for export and an uncharacterized oxygenase absent in other DAR pathways . Despite structural resemblance to heterotrophic bacterial DARs, its BGC lacks type I polyketide synthases (PKSs), suggesting divergent evolutionary origins .

Properties

CAS No.

925236-23-3

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-decyl-5-nona-1,3-diynylbenzene-1,3-diol

InChI

InChI=1S/C25H36O2/c1-3-5-7-9-11-13-15-17-19-23-24(26)20-22(21-25(23)27)18-16-14-12-10-8-6-4-2/h20-21,26-27H,3-11,13,15,17,19H2,1-2H3

InChI Key

SIKKSDHUYNQRBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C=C(C=C1O)C#CC#CCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Microcarbonin A involves the coupling of a decyl chain and a nona-1,3-diynyl chain to a benzene-1,3-diol core. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing resorcinol derivatives typically involve Friedel-Crafts alkylation or acylation reactions, followed by further functionalization steps.

Industrial Production Methods

Industrial production methods for this compound have not been well-established, likely due to its relatively recent discovery and specialized nature. The production of such compounds on an industrial scale would typically require optimization of microbial fermentation processes or chemical synthesis routes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Microcarbonin A, like other resorcinol derivatives, can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized forms.

    Reduction: Reduction of the diynyl chain or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Microcarbonin A is not fully understood. it is believed to exert its effects through interactions with cellular membranes and proteins, potentially disrupting cellular processes and signaling pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Microcarbonin A is compared to three groups of compounds: cyanobacterial DARs, heterotrophic bacterial DARs, and alkyne-containing metabolites (e.g., compound 70). Key structural distinctions include:

Feature This compound Cyanobacterial DARs Heterotrophic Bacterial DARs Compound 70
Core scaffold Diaryl alkane Diaryl alkane Diaryl alkane Unspecified alkyne system
5-alkyl substituent 1-aryl-1,3-diyne Varied (e.g., saturated chains) Aromatic or branched aliphatic Similar alkyne system
2-alkyl chain Fully aliphatic Mixed functionalization Often hydroxylated Not reported
Biosynthetic enzymes DevBCA transporter, unique oxygenase Type I PKSs common Modular PKSs or NRPS pathways Shared alkyne biosynthesis

Key Insights :

  • The 1-aryl-1,3-diyne group in this compound is rare among cyanobacterial metabolites but parallels alkynes in compound 70, though the latter’s full structure remains uncharacterized .
  • Unlike most cyanobacterial DARs, this compound’s BGC lacks type I PKSs, aligning it closer to heterotrophic bacterial pathways .

Functional Comparison

This compound is contrasted with allelopathic agents (e.g., microcystin, anatoxin) and DARs with ecological roles :

Compound Primary Bioactivity Target Organism Mechanism
This compound Photosynthesis inhibition Peridinium gatunense Carbonic anhydrase inactivation
Microcystin Hepatotoxicity Eukaryotes (e.g., humans) Protein phosphatase inhibition
Anatoxin Neurotoxicity Zooplankton, mammals Acetylcholine receptor agonism
Heterotrophic DARs Antimicrobial, antifungal Competing microbes Membrane disruption

Key Insights :

  • This compound’s allelopathic specificity contrasts with the broad toxicity of microcystin and anatoxin .
  • Its synergy with fatty acids underscores ecological complexity; purified this compound loses efficacy, suggesting co-metabolites enhance its activity .

Key Insights :

  • The uncharacterized oxygenase in this compound’s BGC may catalyze diyne formation, a step absent in other DAR pathways .
  • Lack of PKSs suggests a novel pathway for aliphatic chain assembly, distinct from PKS-dependent cyanobacterial DARs .

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